![molecular formula C24H31N3O7 B608766 Lysergide tartrate, L- CAS No. 35606-16-7](/img/structure/B608766.png)
Lysergide tartrate, L-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lysergide tartrate, L- is discontinued (DEA controlled substance).
科学研究应用
Treatment of Generalized Anxiety Disorder
Recent clinical trials have highlighted the potential of lysergide tartrate in treating generalized anxiety disorder (GAD). Mind Medicine Inc. (MindMed) has developed a proprietary formulation of lysergide tartrate, known as MM-120, which is currently undergoing clinical evaluation.
- Phase III Studies : The first patient in the Phase III Panorama study was dosed in January 2025, aiming to evaluate the efficacy of MM-120 in approximately 250 subjects across Europe and the United States . This study builds on positive results from earlier trials indicating significant reductions in anxiety symptoms.
- Phase IIb Findings : In a Phase IIb study, MM-120 demonstrated rapid improvements in anxiety symptoms as early as day two post-administration and sustained effects over 12 weeks . The study reported a 7.7-point improvement on the Hamilton Anxiety Rating Scale (HAM-A) with a 100 µg dose compared to placebo, indicating a substantial clinical response rate of 65% .
Breakthrough Therapy Designation
The U.S. Food and Drug Administration (FDA) granted breakthrough therapy designation to MM-120 for GAD, recognizing its potential to address significant unmet medical needs in this area . This designation facilitates expedited development and review processes for drugs that may offer substantial benefits over existing treatments.
Forensic Chemistry Applications
Lysergide tartrate has also been studied within forensic chemistry contexts. Research has employed theoretical chemistry methods to analyze the spectral properties of LSD and its salts, including lysergide tartrate . These studies enhance understanding of LSD's chemical behavior, which can be critical in forensic investigations.
Pharmacological Studies
The pharmacological profile of lysergide tartrate reveals its action as a partial agonist at serotonin-2A receptors, linking it to various therapeutic effects observed in clinical settings . Recent systematic reviews indicate that LSD has been explored for treating anxiety, depression, and addiction, although many historical studies lacked rigorous contemporary methodologies .
Summary of Clinical Trials
Study Name | Phase | Target Condition | Key Findings |
---|---|---|---|
Panorama Study | III | Generalized Anxiety Disorder | First patient dosed; aims to enroll 250 subjects; evaluates efficacy against placebo. |
MMED008 Trial | IIb | Generalized Anxiety Disorder | Significant anxiety reduction observed; optimal dose identified at 100 µg; rapid onset of effects noted. |
Voyage Study | III | Generalized Anxiety Disorder | Evaluates MM-120's efficacy; first patient dosed December 2024; expected completion by mid-2026. |
属性
CAS 编号 |
35606-16-7 |
---|---|
分子式 |
C24H31N3O7 |
分子量 |
473.526 |
IUPAC 名称 |
Ergoline-8-carboxamide, 9,10-didehydro-N,N-diethyl-6-methyl-, (5alpha,8alpha)-, (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C20H25N3O.C4H6O6/c1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m01/s1 |
InChI 键 |
HQMPRARIZOUKRO-XSTQYTKXSA-N |
SMILES |
[H][C@]1(N(C)C[C@@H](C(N(CC)CC)=O)C=C12)CC3=CNC4=C3C2=CC=C4.O=C(O)[C@H](O)[C@@H](O)C(O)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Lysergide tartrate, L- |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。